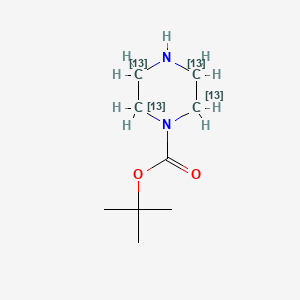
N-Boc-piperazine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:
Chlorination: Diethanolamine is reacted with thionyl chloride to form a chlorinated intermediate.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate to protect the nitrogen atoms.
Ammonolysis and Cyclization: The protected intermediate undergoes ammonolysis and cyclization to form this compound
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .
化学反应分析
Types of Reactions
N-Boc-piperazine-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic halides through Buchwald-Hartwig amination to form corresponding amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically amine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
科学研究应用
N-Boc-piperazine-13C4 is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-Boc-piperazine: A closely related compound with similar protective groups but without the isotopic labeling.
N,N-bis-Boc-piperazine: Another derivative used in similar applications but with different protective groups.
Uniqueness
N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
InChI 键 |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
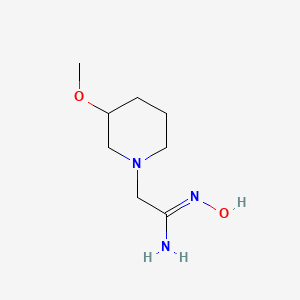
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
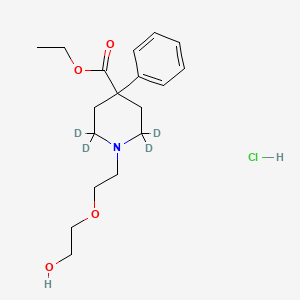
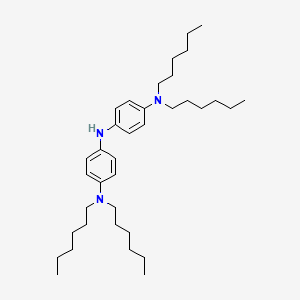
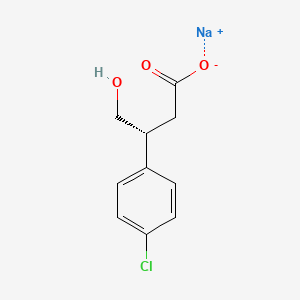
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
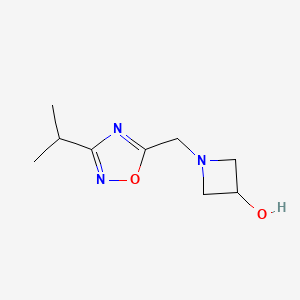
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)
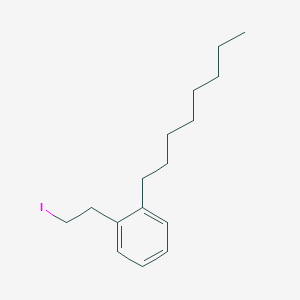

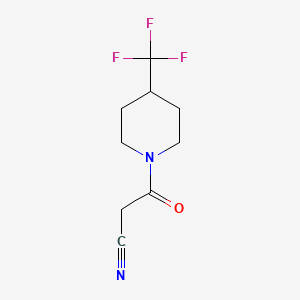
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
